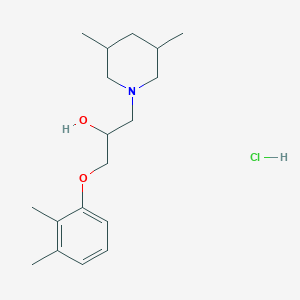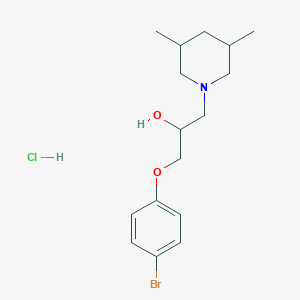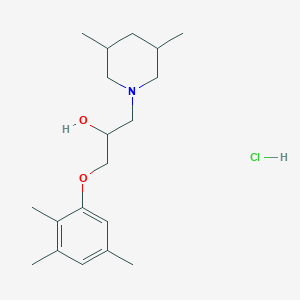
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (hereafter referred to as 2,3-DMPP) is a chemical compound that is currently being studied for its potential applications in scientific research. It is a synthetic molecule belonging to the class of compounds known as phenoxyalkylpiperidines. 2,3-DMPP has been studied for its ability to modulate the activity of certain types of receptors and enzymes in the body, and has been found to have potential applications in laboratory experiments.
作用机制
2,3-DMPP is believed to modulate the activity of certain receptors and enzymes in the body through a mechanism known as allosteric modulation. Allosteric modulation is a process by which a molecule binds to a receptor or enzyme and changes its conformation, thereby altering its activity. 2,3-DMPP is believed to bind to the KOR and MOR receptors and the MAO enzyme, thereby altering their activity and producing the observed effects.
Biochemical and Physiological Effects
2,3-DMPP has been found to produce a variety of biochemical and physiological effects. It has been found to produce analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been found to produce cardiovascular and respiratory effects, as well as changes in body temperature and locomotor activity.
实验室实验的优点和局限性
2,3-DMPP has a number of advantages and limitations for use in laboratory experiments. On the plus side, it is a potent and selective agonist of the KOR and a selective antagonist of the MOR, making it a useful tool for research into the effects of these receptors. It is also relatively easy to synthesize and has a relatively long shelf life. On the downside, it has a low solubility in water, making it difficult to use in certain types of experiments. It is also metabolized quickly in the body, making it difficult to use in experiments that require long-term exposure.
未来方向
Given its potential applications in scientific research, there are a number of future directions for research into 2,3-DMPP. These include further research into its mechanism of action, its effects on other receptors and enzymes, and its potential therapeutic applications. Other possible future directions include research into its pharmacokinetics and pharmacodynamics, its potential toxicology, and its potential for use in drug delivery systems.
合成方法
2,3-DMPP can be synthesized from the reaction of 2,3-dimethylphenol with 3,5-dimethylpiperidine hydrochloride. This reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and the resulting product is 2,3-DMPP in the form of its hydrochloride salt. The reaction is generally carried out at temperatures between 30-50 °C and is complete within a few hours.
科学研究应用
2,3-DMPP has been studied for its ability to modulate the activity of certain types of receptors and enzymes in the body. It has been found to be a potent and selective agonist of the kappa opioid receptor (KOR), and a selective antagonist of the mu opioid receptor (MOR). It has also been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). These properties make 2,3-DMPP a potential tool for laboratory research into the effects of these receptors and enzymes in the body.
属性
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-14(2)10-19(9-13)11-17(20)12-21-18-7-5-6-15(3)16(18)4;/h5-7,13-14,17,20H,8-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAPDFSQMNCPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC(=C2C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
CAS RN |
1217637-02-9 |
Source


|
| Record name | 1-Piperidineethanol, α-[(2,3-dimethylphenoxy)methyl]-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217637-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)
![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)

![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
![N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide](/img/structure/B6486564.png)


![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)